molecular formula C14H14N4O4 B15077575 N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine CAS No. 2045-64-9

N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine

Cat. No.: B15077575
CAS No.: 2045-64-9
M. Wt: 302.29 g/mol
InChI Key: YWTOZWITTRYCTP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine (CAS: 6373-73-5; CID: 5219731) is a nitro-substituted aromatic amine with the molecular formula C₁₄H₁₄N₄O₄ . Structurally, it consists of a 1,4-phenylenediamine backbone where one amino group is dimethylated (N,N-dimethyl), and the other is substituted with a 2,4-dinitrophenyl moiety. The compound’s SMILES notation is CN(C)C₁=CC=C(C=C₁)NC₂=C(C=C(C=C₂)N+[O-])N+[O-], highlighting the electron-withdrawing nitro groups and the tertiary amine . This structure confers unique electronic properties, such as strong absorbance in the visible spectrum, making it relevant in dye chemistry (e.g., Disperse Yellow 9) and analytical applications .

Properties

CAS No.

2045-64-9

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

1-N-(2,4-dinitrophenyl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C14H14N4O4/c1-16(2)11-5-3-10(4-6-11)15-13-8-7-12(17(19)20)9-14(13)18(21)22/h3-9,15H,1-2H3

InChI Key

YWTOZWITTRYCTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Reduction

The reduction of nitroaromatics to aryl amines using palladium on carbon (Pd/C) and hydrogen gas is a widely adopted method. For example, N,N-dimethyl-1,4-phenylenediamine—a structural analog—is synthesized via hydrogenation of N,N-dimethyl-1,4-nitroaniline in ethanol at room temperature for 24 hours, achieving a 95% yield. The protocol involves:

  • Dissolving the nitro precursor in absolute ethanol under nitrogen.
  • Introducing 10% Pd/C as a catalyst.
  • Purging the reaction vessel with hydrogen and stirring until completion.
  • Filtering the catalyst and isolating the product via ethyl acetate extraction.

This method’s efficiency stems from the catalyst’s high surface area and the mild reaction conditions, which prevent over-reduction. Similar protocols could be adapted for N,N-dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine by substituting the nitro precursor with a dinitro-substituted intermediate.

Hydrazine Hydrate Reduction with Heterogeneous Catalysts

Copper Oxide–Carbon (CuO/C) Mediated Synthesis

A patent by CN101891630A describes the use of hydrazine hydrate and CuO/C to reduce nitro groups in polar solvents like ethanol or water. For N,N-dimethyl-p-phenylenediamine:

  • p-Nitro-N,N-dimethylaniline reacts with hydrazine hydrate (1:1–5 molar ratio) at 20–100°C.
  • The reaction proceeds for 1–20 hours, monitored by TLC.
  • Post-reaction filtration and recrystallization yield the amine.

This method avoids high-pressure hydrogen gas, making it safer for industrial applications. The CuO/C catalyst (8% loading) enhances selectivity, though prolonged reaction times may lead to byproducts. Adapting this for the target compound would require introducing the dinitrophenyl group post-reduction, potentially via electrophilic substitution.

Pt/C-Catalyzed Hydrogenation in Ketone Solvents

Industrial-Scale Production Techniques

CN105061214A outlines a high-conversion process for N,N'-di-sec-butyl-1,4-phenylenediamine using Pt/C and hydrogen in butanone:

  • Butanone and paranitroaniline are mixed with activated carbon to adsorb impurities.
  • Hydrogen gas is introduced under pressure with Pt/C catalysis.
  • Distillation removes solvents, yielding the amine with 98.7% conversion.

While this method targets a butylated derivative, its principles apply broadly. Substituting paranitroaniline with a dinitrophenyl precursor and adjusting solvent polarity could facilitate the synthesis of the target compound.

Nitrosation-Reduction Pathways

Zinc-Powder-Mediated Reduction

CN102030659A details a two-step nitrosation-reduction approach for N,N-diethyl-1,4-phenylenediamine:

  • Nitrosation : Diethylaniline reacts with sodium nitrite in hydrochloric acid at 0–10°C.
  • Reduction : Zinc powder reduces the nitroso intermediate in acidic medium.
  • The product is isolated via basification and vacuum distillation.

This method’s reliance on stoichiometric zinc limits its scalability but offers high purity. For the target compound, introducing dimethyl groups prior to nitrosation and substituting zinc with catalytic hydrogenation might improve efficiency.

Chemical Reactions Analysis

Redox Reactions

The dimethylamino group facilitates electron transfer processes. In enzymatic systems, analogous dimethylphenylenediamines act as electron donors, forming stable radical cations . For example:

  • Oxidation : In the presence of molecular oxygen and copper, the compound donates electrons, forming a radical cation detectable at 515 nm .

Reaction Type ConditionsProductReference
OxidationO₂, Cu²⁺, pH 7.4Radical cation (λₘₐₓ = 515 nm)

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro groups activate the aromatic ring for substitution. The 2,4-dinitrophenyl moiety undergoes reactions with nucleophiles (e.g., amines, thiols) under controlled conditions .

Reaction Reagents/ConditionsProductReference
Substitution at nitro sitesHydrazine, ethanol, refluxTriazole derivatives (via ring closure)

Reduction Reactions

Catalytic hydrogenation or chemical reductants (e.g., Na₂S₂O₄) reduce nitro groups to amines. This transforms the compound into a polyamine structure .

Reduction Method ConditionsProductReference
Catalytic hydrogenationH₂, Pd/C, ethanol, RTN,N-Dimethyl-N'-(2,4-diaminophenyl)-1,4-phenylenediamine

Diazotization and Coupling

The primary amine group (para to dimethylamino) can be diazotized and coupled with electron-rich aromatics (e.g., phenols) to form azo dyes .

Reaction ConditionsProductReference
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt
Couplingβ-naphthol, alkaline mediumAzo dye (deep color)

Acid-Base Reactions

The amine groups react with acids to form water-soluble salts, altering solubility for further applications .

Reaction ReagentProductReference
Salt formationHCl (aq)Hydrochloride salt

Stability and Decomposition

The compound is sensitive to light, heat, and strong oxidizers. Prolonged exposure to air or acidic conditions may lead to decomposition .

Condition Observed EffectReference
Strong acids (H₂SO₄)Exothermic neutralization
UV lightDegradation to nitroso byproducts

Scientific Research Applications

Chemistry: N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for synthetic chemists.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays and diagnostic applications.

Industry: In the industrial sector, N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the p-phenylenediamine (PPD) family, characterized by amino groups at the para positions of a benzene ring. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Properties Stability/Reactivity
N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine C₁₄H₁₄N₄O₄ -N(CH₃)₂, -NH-(2,4-dinitrophenyl) Dyes (Disperse Yellow 9), analytical reagents Sensitive to UV light; nitro groups enhance oxidative stability
N,N'-Diphenyl-1,4-phenylenediamine (DPPD) C₁₈H₁₆N₂ -NH(C₆H₅)₂ Antioxidant, rubber stabilizer Prone to oxidation; forms stable radical intermediates
N,N-Dimethyl-p-phenylenediamine (DMPD) C₈H₁₂N₂ -N(CH₃)₂ Electrochemical sensor mediator Highly reactive; undergoes rapid redox cycling
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine C₁₈H₂₄N₂ -NH(C₆H₅), -NH-(1,3-dimethylbutyl) Antiozonant in tires Resists ozone degradation; impurities <1.5%
4-Aminodiphenylamine C₁₂H₁₂N₂ -NH(C₆H₅), -NH₂ Intermediate in polymer synthesis Susceptible to hydrolysis; requires anhydrous storage

Key Differences and Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2,4-dinitrophenyl group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to DPPD (electron-donating phenyl groups) . This difference impacts UV-Vis absorbance maxima: the target compound absorbs at longer wavelengths (~450 nm) due to nitro conjugation , whereas DPPD absorbs in the UV range (~300 nm) .

Solubility and Stability: The dimethylamino group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the less polar DMPD . However, nitro groups increase susceptibility to photodegradation, requiring storage in amber vials .

Industrial Applications :

  • Unlike N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (a tire antiozonant) , the target compound’s nitro functionality limits its use in rubber but makes it valuable in dyes and analytical chemistry. For example, it serves as a standard for chromatographic analysis of Disperse Yellow 9 .

Toxicity and Handling :

  • While DPPD and DMPD are classified as irritants , the nitro groups in the target compound may confer additional toxicity risks, necessitating handling under fume hoods .

Biological Activity

N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine (commonly referred to as DPD) is an organic compound with significant applications in analytical chemistry and various biological contexts. Its structure includes two aromatic amine groups and a dinitrophenyl substituent, which contribute to its reactivity and biological interactions. This article explores the biological activity of DPD, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C14H14N4O4
  • Molecular Weight : 302.29 g/mol
  • CAS Number : 99-98-9

DPD is primarily recognized for its role in redox reactions, particularly as an electron donor in various biochemical assays. It has been used extensively in the following contexts:

  • Antioxidant Activity : DPD is utilized to measure antioxidant capacity in biological samples. It reacts with oxidants to form a stable radical species, allowing for quantification of antioxidant levels in plasma and other biological fluids .
  • Enzyme Inhibition : Studies have shown that DPD can inhibit certain enzymes involved in oxidative stress pathways. This inhibition can lead to reduced oxidative damage in cells, suggesting a protective role against cellular injury .
  • Cellular Uptake and Metabolism : Research indicates that DPD can be taken up by various cell types, where it undergoes metabolic transformations that may enhance or mitigate its biological effects. The specific pathways involved are still under investigation.

Toxicity and Safety Profile

Despite its utility, DPD poses several health risks:

  • Toxicity : DPD is classified as harmful upon ingestion or skin contact. It may cause allergic reactions and has been associated with mutagenic effects in laboratory studies .
  • Environmental Impact : DPD is not readily biodegradable and can accumulate in aquatic environments, raising concerns about its ecological footprint .

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of DPD in human plasma samples. The modified DMPD method was employed to assess the oxidizing potential of plasma using DPD as a substrate. Results indicated a significant increase in oxidative capacity with aging, highlighting the potential use of DPD in aging-related research .

Case Study 2: Enzyme Interaction

In vitro studies demonstrated that DPD inhibits the activity of certain cytochrome P450 enzymes. This inhibition was linked to altered drug metabolism profiles, suggesting that DPD could influence pharmacokinetics when co-administered with other medications .

Research Findings

StudyFindingImplication
DPD reacts with Fe(3+) to form a stable radicalUseful for measuring antioxidant levels
Inhibition of cytochrome P450 enzymesPotential drug interaction risks
Mutagenic effects observed in laboratory testsHealth risk assessment necessary

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. First, introduce dimethyl groups to 1,4-phenylenediamine using methylating agents like methyl iodide under alkaline conditions. Next, substitute the remaining amine group with 2,4-dinitrophenyl via nucleophilic aromatic substitution, requiring nitro group activation (e.g., using nitration agents like HNO₃/H₂SO₄). Purification via column chromatography (silica gel, chloroform/methanol) is critical to isolate intermediates . Characterization of intermediates by 1H^1H-NMR (e.g., dimethyl peaks at δ 2.8–3.2 ppm) ensures regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Use a combination of:

  • UV-Vis Spectroscopy : Detect π→π* transitions in the dinitrophenyl group (absorption ~350–400 nm) and charge-transfer bands .
  • IR Spectroscopy : Confirm nitro stretches (asymmetric/symmetric NO₂ at ~1520 cm⁻¹ and ~1340 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • 1H^1H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and dimethyl groups (δ ~2.8–3.2 ppm) .

Q. What are the primary research applications of this compound in material science?

  • Methodological Answer : Its electron-deficient dinitrophenyl group makes it suitable for:

  • Electron Transport Materials : Study charge-transfer interactions in organic semiconductors using cyclic voltammetry (CV) to measure redox potentials .
  • Photocatalysis : Assess photoactivity via UV irradiation experiments (e.g., degradation of methylene blue) .
  • Coordination Chemistry : Act as a ligand for transition metals (e.g., Fe(II)) to form complexes; characterize using magnetic susceptibility and molar conductivity .

Advanced Research Questions

Q. How do substituents influence the compound’s photochemical reactivity?

  • Methodological Answer : The dinitrophenyl group enhances intersystem crossing to triplet states, enabling biphotonic processes. Design experiments using laser flash photolysis to detect triplet-triplet absorption (e.g., transient spectra at ~450 nm). Compare with analogs lacking nitro groups to isolate substituent effects . Computational studies (TD-DFT) can model excited-state dynamics and predict reaction pathways .

Q. What mechanistic insights explain contradictions in reported redox behaviors?

  • Methodological Answer : Discrepancies in redox potentials (e.g., CV vs. DFT predictions) may arise from solvent effects or aggregation. Resolve by:

  • Controlled Solvent Studies : Compare CV results in aprotic (acetonitrile) vs. protic (ethanol) solvents.
  • Aggregation Analysis : Use dynamic light scattering (DLS) to detect self-assembly in solution.
  • Electron Paramagnetic Resonance (EPR) : Identify radical intermediates during redox cycles .

Q. How does the compound act as a ligand in coordination complexes?

  • Methodological Answer : The dimethylamino and dinitrophenyl groups provide both σ-donor and π-acceptor sites. Synthesize Fe(II) complexes and analyze via:

  • Magnetic Susceptibility : Low-spin Fe(II) complexes (µeff ~0.5–1.5 BM) indicate strong-field ligand behavior.
  • X-ray Crystallography : Resolve octahedral geometry and bond lengths (e.g., Fe-N distances ~1.9–2.1 Å) .
  • UV-Vis-NIR : Detect ligand-to-metal charge transfer (LMCT) bands (~500–700 nm) .

Q. What computational strategies predict the compound’s toxicity profile?

  • Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to assess mutagenicity risks from the nitro groups. Validate with:

  • Ames Test : Measure reverse mutations in Salmonella typhimurium strains TA98/TA100.
  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) to predict reactivity with DNA nucleophiles .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential dermal/ocular toxicity .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.
  • Toxicity Screening : Conduct acute toxicity assays (e.g., LD50 in rodents) and monitor for methemoglobinemia symptoms .

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